N-(3-bromophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S2/c1-27-17-7-5-14(6-8-17)22-19(26)12-29-20-24-16(11-28-20)10-18(25)23-15-4-2-3-13(21)9-15/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFESAGRFKYETSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H17BrN2O3S
- Molecular Weight : 409.3 g/mol
- InChIKey : YUTCLGDCWLFBMA-UHFFFAOYSA-N
Anticancer Activity
Recent studies have investigated the anticancer properties of similar thiazole derivatives, which provide insights into the potential efficacy of this compound.
In Vitro Studies
- Cell Lines Tested : Various cancer cell lines, including liver cell carcinoma.
- Mechanism of Action :
- The compound exhibits inhibition of key kinases such as VEGFR-2 and AKT.
- Induces apoptosis through caspase activation.
- Demonstrates cell cycle arrest, particularly in the S phase.
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| 3b | 3.105 | Liver | VEGFR-2, AKT inhibition |
| 4c | 3.023 | Liver | VEGFR-2, AKT inhibition |
Case Study: Thiazole Derivatives
A study highlighted the efficacy of thiazole derivatives in cancer treatment, showing that modifications to the thiazole ring can significantly enhance anticancer activity. The presence of electron-donating groups was crucial for improved activity.
Antimicrobial Activity
The compound's thiazole moiety is known for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial effects against various pathogens.
Antibacterial Efficacy
A comparative study on substituted phenylthiazol derivatives revealed:
| Compound | Activity Against | Standard Comparison |
|---|---|---|
| 43a | Staphylococcus | Comparable to Norfloxacin |
| 43b | E. coli | Comparable to Norfloxacin |
Structure-Activity Relationship (SAR)
The structure of this compound suggests that specific substitutions can enhance biological activity:
- Bromine Substitution : Enhances lipophilicity and potential interaction with biological targets.
- Methoxy Group : Contributes to electron donation, improving binding affinity to targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Variations in Aryl Substituents
Bromophenyl vs. Chlorophenyl/Other Aryl Groups
- N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS: 954075-75-3) replaces the 3-bromophenyl with a 4-chlorophenyl group and introduces a 4-fluorophenylamino subunit. This compound’s molecular weight (435.9 g/mol) is lower than the target compound, suggesting differences in solubility and bioavailability .
- N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS: 941892-65-5) substitutes the bromophenyl with a cyclohexenylethyl group. This aliphatic substitution likely increases hydrophobicity, which could affect membrane permeability but reduce aqueous solubility .
Methoxyphenyl Modifications
- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamide derivatives () retain the 4-methoxyphenyl group but incorporate piperazine rings.
Heterocyclic Core Modifications
Thiazole vs. Thiophene/Quinazolinone
- N-(4-methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide () replaces the thiazole with a quinazolinone ring. Quinazolinones are known for antitumor activity, and this compound exhibits moderate growth inhibition (MGI%: 10%), suggesting the core’s rigidity and planar structure may enhance DNA intercalation or kinase inhibition compared to thiazole-based analogs .
- N-(aryl)-2-thiophen-2-ylacetamide derivatives () substitute thiazole with thiophene. Thiophene’s lower aromaticity and smaller size may reduce steric hindrance, improving binding to mycobacterial targets, as evidenced by their antimycobacterial activity .
Functional Group Additions
Thioether vs. Sulfonyl/Sulfinyl Groups
- Sulfonyl groups often enhance metabolic stability but may reduce cell permeability .
- 2-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s, ) adds a phenoxy-propanoic acid moiety, likely acting as a radiosensitizer by inducing oxidative stress. This functional divergence highlights the target compound’s structural flexibility for diverse therapeutic applications .
Antitumor Activity
- Quinazolinone analogs () demonstrate antitumor activity (MGI%: 10%), suggesting that the target compound’s thiazole core could be optimized by introducing trimethoxybenzyl groups for enhanced efficacy .
- Modifications such as morpholino substitutions (e.g., compound 2c) improve selectivity and ATP non-competitive binding .
Physicochemical Properties and Stability
- Melting Points: Bromoacetyl derivatives (e.g., 3a in ) exhibit melting points around 96–97°C, while methoxyphenyl-substituted pyrimidinones () melt at 217–228°C.
- Solubility : Piperazine-containing derivatives () likely exhibit improved solubility in polar solvents due to their basic nitrogen atoms, whereas cyclohexenylethyl-substituted analogs () may favor lipid-rich environments .
Q & A
Q. Example Protocol :
React 2-aminothiazole (1 mmol) with chloroacetyl chloride (1 mmol) in DMF for 24 hours.
Precipitate the product with ice-cold water, filter, and recrystallize in ethanol.
Couple the intermediate with 3-bromoaniline using carbodiimide chemistry.
Purify via column chromatography (ethyl acetate/hexane) and confirm by NMR .
Basic: Which spectroscopic techniques are used for characterization?
Answer:
- ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8 ppm) and carbon signals (e.g., carbonyl carbons at ~170 ppm) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C-S vibrations (~680 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and difluorophenyl groups) .
Q. Table 1: Key Spectral Data
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 7.6–7.8 (aromatic H), δ 3.8 (OCH₃), δ 10.2 (NH) | |
| ¹³C NMR | δ 170.5 (C=O), δ 160.1 (C-S), δ 122–140 (aromatic C) | |
| IR | 1680 cm⁻¹ (amide I), 680 cm⁻¹ (C-S) |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .
- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography) .
- Meta-Analysis : Compare substituent effects (e.g., methoxy vs. sulfonamide groups) using datasets from multiple studies .
Example :
A study found N-(4-methoxyphenyl) analogs showed 10% tumor growth inhibition (MGI%), while sulfonamide derivatives had 7% MGI% due to reduced bioavailability .
Advanced: What strategies optimize pharmacokinetic properties?
Answer:
- Lipophilicity Adjustments : Introduce polar groups (e.g., morpholine sulfonyl) to enhance solubility without compromising membrane permeability .
- Metabolic Stability : Replace labile esters with stable amides or heterocycles (e.g., triazoles) .
- Prodrug Design : Mask thiol groups with acetyl protection to improve oral bioavailability .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | LogP | Half-life (h) | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl | 3.2 | 2.5 | 12.4 | |
| 4-Sulfamoylphenyl | 2.8 | 1.8 | 18.9 | |
| 3,4,5-Trimethoxy | 4.1 | 3.2 | 8.7 |
Advanced: How does crystal structure inform reactivity?
Answer:
X-ray data reveal:
- Torsional Angles : A dihedral angle of 66.4° between bromophenyl and difluorophenyl rings creates a non-planar conformation, reducing π-π stacking but enhancing hydrogen bonding .
- Intermolecular Interactions : N–H⋯O and C–H⋯F bonds stabilize the crystal lattice, suggesting solid-state stability but potential solubility challenges .
- Reactive Sites : Electron-deficient thiazole sulfur atoms are prone to nucleophilic substitution, guiding derivatization strategies .
Basic: Key purification steps for this compound?
Answer:
- Recrystallization : Use ethanol or methanol to remove unreacted starting materials .
- Column Chromatography : Separate isomers with silica gel (ethyl acetate/hexane, 3:7) .
- HPLC : Achieve >95% purity using a C18 column (acetonitrile/water gradient) .
Advanced: How to design analogs based on structure-activity relationships (SAR)?
Answer:
- Thiazole Modifications : Replace sulfur with selenium to enhance redox activity .
- Aromatic Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to improve target binding .
- Side Chain Variation : Replace methoxy groups with trifluoromethyl to boost metabolic stability .
Q. Example SAR Table :
| Analog Structure | Activity (IC₅₀, μM) | Notes |
|---|---|---|
| 4-Methoxy substituent | 12.4 | High solubility, moderate activity |
| 3,4,5-Trimethoxy | 8.7 | Enhanced lipophilicity, high activity |
| 4-Cyano substituent | 15.2 | Reduced bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
